BRD4 degrader-1

DCAF16 Covalent molecular glue E3 ligase selectivity

Standard PROTACs (dBET1, MZ1) co-degrade BRD2/3 and face cereblon antagonism. BRD4 degrader-1 (ML 1-50) provides a mechanistically distinct solution: - Covalent DCAF16 engagement (C119) - IMiD-resistant pathway - Selective BRD4 degradation; no BRD2/3 co-depletion (MDA-MB-231 validated) - Monovalent molecular glue architecture, no hook effect Supplied as lyophilized powder. Suitable for TNBC models, CRISPR rescue, and degrader MoA benchmarking.

Molecular Formula C25H27ClN6O3S2
Molecular Weight 559.1 g/mol
Cat. No. B15621483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 degrader-1
Molecular FormulaC25H27ClN6O3S2
Molecular Weight559.1 g/mol
Structural Identifiers
InChIInChI=1S/C25H27ClN6O3S2/c1-5-37(34,35)31-12-10-30(11-13-31)21(33)14-20-24-29-28-17(4)32(24)25-22(15(2)16(3)36-25)23(27-20)18-6-8-19(26)9-7-18/h5-9,20H,1,10-14H2,2-4H3/t20-/m0/s1
InChIKeyPOWFMDMHDJBMQR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Degrader-1: DCAF16 Covalent Molecular Glue


BRD4 degrader-1 (compound ML 1-50, CAS 3094209-54-5) is a monovalent, covalent molecular glue that targets the E3 ligase substrate receptor DCAF16 to induce ubiquitination and proteasomal degradation of both the long and short isoforms of BRD4 [1]. Unlike heterobifunctional PROTACs that simultaneously engage BRD4 and an E3 ligase via separate ligands connected by a linker, ML 1-50 employs a compact vinylsulfonyl piperazine electrophilic handle appended to JQ1, enabling covalent engagement of cysteine residues on DCAF16 and templated degradation of BRD4 [1]. This distinct mechanism positions it outside the canonical PROTAC space and provides a unique chemical biology tool for probing BRD4 function in cancer models including triple-negative breast cancer (MDA-MB-231) [1].

Why BRD4 Degrader-1 Cannot Be Replaced


In-class substitution of BRD4 degrader-1 with cereblon- or VHL-based PROTACs (e.g., dBET1, MZ1, ARV-825) is not scientifically equivalent due to fundamental differences in E3 ligase recruitment, degradation selectivity, and resistance liabilities. Conventional PROTACs rely on non-covalent binary engagement of both the target protein and a specific E3 ligase, which can be antagonized by endogenous ligands such as pomalidomide for cereblon-based degraders [1]. In contrast, BRD4 degrader-1 acts as a covalent molecular glue that irreversibly modifies DCAF16 C119, exploiting an existing protein-protein interface between DCAF16 and BRD4 to achieve degradation [1]. Quantitative proteomic profiling demonstrates that ML 1-50 degrades BRD4 with negligible effects on BRD2 and BRD3 levels, whereas JQ1-derived PROTACs typically co-degrade BRD2 and BRD3 [1]. These mechanistic and selectivity divergences preclude simple interchangeability in experimental workflows.

BRD4 Degrader-1 Differentiation Evidence


Covalent DCAF16 vs. Non-Covalent Cereblon/VHL

BRD4 degrader-1 (ML 1-50) covalently modifies cysteine 119 (C119) of DCAF16, a Cullin-RING E3 ligase substrate receptor, with approximately 28% engagement in cells as determined by competitive activity-based protein profiling (ABPP) [1]. This mechanism is mechanistically orthogonal to cereblon-recruiting PROTACs such as dBET1 (EC50 = 430 nM for BRD4 degradation [2]) and MZ1 (DC50 = 8–23 nM in H661 and H838 cells [3]), which rely on reversible ternary complex formation. In the same study, ML 1-50 treatment showed that BRD4 degradation was attenuated by NEDD8-activating enzyme inhibitor MLN4924, confirming Cullin E3 ligase dependency [1]. The covalent DCAF16 engagement avoids competition from endogenous cereblon ligands (e.g., pomalidomide) that antagonize cereblon-based PROTACs such as ARV-825 [4].

DCAF16 Covalent molecular glue E3 ligase selectivity

BRD4-Selective Degradation, BRD2/3 Sparing

Quantitative proteomic profiling of ML 1-50 (BRD4 degrader-1) in MDA-MB-231 breast cancer cells demonstrated that only 11 proteins were significantly reduced in abundance by greater than 2-fold, indicating relatively selective BRD4 degradation [1]. Critically, ML 1-50 induced no observable degradation of BRD2, and BRD3 levels fell below the statistical significance threshold [1]. This contrasts sharply with JQ1-based cereblon PROTACs, which were noted in the same study to lead to degradation of BRD2, BRD3, and BRD4 [1]. For comparison, dBET1 degrades BRD2, BRD3, and BRD4 with comparable potency [2], and ARV-825 induces degradation of BRD4, BRD2, and BRD3 across multiple cell lines [3]. The selective degradation of BRD4 without concomitant BRD2/BRD3 loss provides a cleaner tool for dissecting BRD4-specific biology.

BET selectivity BRD2 sparing Quantitative proteomics

BRD4 Long and Short Isoform Degradation

ML 1-50 degrades both the long (canonical) and short isoforms of BRD4 in HEK293T cells, with nanomolar potency and preferential degradation of the short isoform [1]. Notably, in MDA-MB-231 triple-negative breast cancer cells, ML 1-50 potently degraded both BRD4 isoforms without the hook effect observed for the long isoform in HEK293T cells [1]. This dual isoform degradation profile is distinct from certain BRD4 degraders such as the N-terminal bromodomain-targeted degrader dBRD4-BD1, which paradoxically increased BRD2 and BRD3 levels while degrading BRD4 [2]. Cell viability assays in HEK293T cells showed only modest impairment at the highest concentration tested (10 μM), suggesting a favorable window between degradation and cytotoxicity [1].

BRD4 isoforms Breast cancer Molecular glue

Proteome-Wide Selectivity vs. Pan-BET Degraders

Quantitative tandem mass tag (TMT)-based proteomic analysis of MDA-MB-231 cells treated with ML 1-50 identified only 11 proteins significantly reduced by more than 2-fold, out of the entire quantified proteome [1]. These 11 proteins (including KIAA0101, RSBN1L, CCCNB1, MND1, UBE2C, RTFDC1, FAM204A, KIFC1, and IRS1) are attributed to off-targets of the covalent handle rather than BRD4 biology [1]. This degree of proteomic selectivity is relatively favorable and was accompanied by non-significant changes in BRD2 and BRD3 levels. By contrast, the pan-BET inhibitor JQ1 modulates the transcription of hundreds of genes without degrading BRD4, while pan-BET PROTACs like dBET1 simultaneously eliminate BRD2, BRD3, and BRD4 [1]. This global proteomic data provides users with a defined off-target liability map for experimental interpretation.

Global proteomics Degradation selectivity Off-target profiling

Molecular Glue vs. Heterobifunctional PROTAC

BRD4 degrader-1 (ML 1-50, MW ≈591 Da) is a monovalent molecular glue (single ligand + covalent handle) that exploits an existing DCAF16-BRD4 protein-protein interface for degradation [1]. This is structurally and mechanistically distinct from heterobifunctional PROTACs such as dBET1 (MW ≈785 Da, JQ1-linker-thalidomide conjugate), MZ1 (MW ≈1002 Da, JQ1-linker-VHL ligand), and ARV-825 (MW ≈923 Da, OTX015-linker-pomalidomide), which require simultaneous binary engagement of BRD4 and E3 ligase [2][3]. The molecular glue mechanism offers potential advantages in cell permeability, fewer binary binding equilibria to satisfy, and the avoidance of the "hook effect" that complicates PROTAC dosing, although hook effects were observed for the long BRD4 isoform in HEK293T cells with ML 1-50 [1]. Among 18 synthesized JQ1-covalent handle derivatives, only ML 1-50 exhibited BRD4 degradation activity, highlighting the stringent structural requirements for productive DCAF16 engagement [1].

Molecular glue PROTAC comparison Covalent degrader design

Cereblon-Independent Degradation, IMiD-Resistant

The degradation of BRD4 by cereblon-recruiting PROTAC ARV-825 is reversed by co-treatment with pomalidomide, a cereblon ligand that competitively displaces the PROTAC from the E3 ligase [1]. In contrast, BRD4 degrader-1 (ML 1-50) functions through covalent modification of DCAF16 C119 and is not subject to competition by cereblon-binding immunomodulatory imide drugs (IMiDs) [2]. Furthermore, the DCAF16-based degradation mechanism is dependent on Cullin E3 ligase activity, as demonstrated by rescue of BRD4 levels upon co-treatment with the NEDD8-activating enzyme inhibitor MLN4924, confirming on-mechanism proteasomal degradation [2]. This pharmacological distinction makes BRD4 degrader-1 a superior choice for experiments conducted in the presence of IMiDs or in cellular backgrounds with variable cereblon expression, where cereblon-based PROTACs exhibit reduced or abolished activity.

Cereblon independence Pomalidomide resistance E3 ligase antagonism

BRD4 Degrader-1: Optimal Application Scenarios


BRD4-Selective Functional Genomics

For CRISPR rescue experiments or transcriptomic studies requiring selective BRD4 ablation without BRD2 or BRD3 co-degradation, BRD4 degrader-1 is the preferred tool. Quantitative proteomic data confirm no significant degradation of BRD2 or BRD3 in MDA-MB-231 cells, enabling clean attribution of transcriptional and phenotypic changes specifically to BRD4 loss [1]. This avoids the confounding effects observed with pan-BET PROTACs such as dBET1 and ARV-825, which simultaneously eliminate multiple BET family members.

Cereblon-Orthogonal Degradation in IMiD-Treated Cells

BRD4 degrader-1 provides a cereblon-independent degradation pathway via DCAF16, making it uniquely suited for experiments where cereblon-based PROTACs (ARV-825, dBET1) are pharmacologically antagonized by concurrent IMiD treatment or are ineffective due to low cereblon expression [1]. The covalent engagement of DCAF16 C119 is not competed by pomalidomide or lenalidomide, ensuring sustained BRD4 degradation in IMiD-containing experimental regimens.

Triple-Negative Breast Cancer Target Validation

The demonstrated potency of ML 1-50 in degrading both BRD4 isoforms in MDA-MB-231 cells, without hook effect complications, positions BRD4 degrader-1 as a validated chemical probe for TNBC research [1]. Researchers can use this compound to interrogate BRD4 dependency in TNBC models, assess downstream c-Myc suppression, and evaluate therapeutic vulnerability, with the added benefit of a defined off-target proteomic profile to guide phenotypic interpretation.

Molecular Glue vs. PROTAC Benchmarking

BRD4 degrader-1 serves as a key comparator in degrader mechanism-of-action studies, representing the monovalent covalent molecular glue class distinct from heterobifunctional PROTACs (dBET1, MZ1, ARV-825) [1]. Its compact structure (MW ≈591 Da), covalent DCAF16 engagement, and distinct BRD4 degradation kinetics provide a valuable benchmark for evaluating the influence of degrader architecture on target selectivity, degradation efficiency, and cellular pharmacology.

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